5-(2-Furyl)-2-furylboronic acid
Description
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Properties
Molecular Formula |
C8H7BO4 |
|---|---|
Molecular Weight |
177.95 g/mol |
IUPAC Name |
[5-(furan-2-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |
InChI Key |
WWMMNBBWDBVWJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Furyl)-2-furylboronic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 5-(2-Furyl)-2-furylboronic acid. This valuable bifunctional building block is a key intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and success.
Introduction: The Significance of Bifuran Scaffolds
Heterocyclic boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, molecules containing the 2,2'-bifuran core are of significant interest due to their presence in various natural products and their utility as π-conjugated linkers in functional materials. 5-(2-Furyl)-2-furylboronic acid serves as a versatile precursor, allowing for the selective introduction of the 2,2'-bifuran moiety into a target molecule, thereby enabling the exploration of novel chemical space for drug discovery and the development of advanced organic electronics.
The synthesis of this target molecule is predicated on a two-step sequence: the initial construction of the 2,2'-bifuran core followed by a regioselective borylation. This guide will detail a robust and field-proven pathway to achieve this synthesis.
Overall Synthetic Strategy
The synthesis of 5-(2-Furyl)-2-furylboronic acid is efficiently achieved through a two-stage process. The first stage involves the synthesis of the 2,2'-bifuran backbone. The second, and more critical stage, is the selective installation of the boronic acid group at the 5-position of one of the furan rings. This is accomplished via a directed lithiation-borylation sequence, a cornerstone of modern organometallic chemistry.[3]
Caption: High-level workflow for the synthesis of the target boronic acid.
Experimental Protocols
Stage 1: Synthesis of 2,2'-Bifuran
The construction of the 2,2'-bifuran core is reliably achieved through the copper-mediated oxidative coupling of the lithium salt of furan.[4] This method provides a direct and efficient route to the desired symmetrical bifuran.
Protocol:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Initial Reaction: Add anhydrous tetrahydrofuran (THF) to the flask, followed by furan (1.0 eq.). Cool the solution to -20 °C in a cryostat or an appropriate cooling bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -15 °C. The formation of 2-furyllithium is typically rapid. Stir the resulting mixture at this temperature for 1 hour.
-
Oxidative Coupling: In a separate flask, prepare a solution of anhydrous copper(II) chloride (CuCl₂, 1.1 eq.) in anhydrous dimethylformamide (DMF). Add this solution dropwise to the 2-furyllithium solution at -20 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2'-bifuran as a solid.
Causality and Insights:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, especially water. Failure to maintain anhydrous conditions will quench the reagent and halt the reaction.
-
Temperature Control: The initial lithiation of furan is highly exothermic. Low temperatures (-20 °C) are crucial to prevent side reactions and ensure regioselective deprotonation at the most acidic C-H bond (the α-position).
-
Copper(II) Chloride: CuCl₂ acts as the oxidant, facilitating the homocoupling of two 2-furyllithium molecules to form the C-C bond of the bifuran.
Stage 2: Synthesis of 5-(2-Furyl)-2-furylboronic acid
This step employs a directed lithiation-borylation strategy. The existing furan ring directs the deprotonation to the electronically favorable 5-position of the second furan ring.
Protocol:
-
Setup: Utilize the same flame-dried, inert-atmosphere setup as in Stage 1.
-
Initial Reaction: Dissolve the synthesized 2,2'-bifuran (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for controlling the regioselectivity of the lithiation.
-
Regioselective Lithiation: Add n-BuLi (1.0 eq., 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature. The solution will typically change color, indicating the formation of the lithiated intermediate.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The triisopropyl borate acts as the boron source.
-
Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Workup): Cool the mixture in an ice bath and carefully hydrolyze the borate ester by adding aqueous hydrochloric acid (HCl, 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours. The boronic acid will often precipitate as a solid.
-
Isolation and Purification: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then a small amount of cold diethyl ether to remove nonpolar impurities. If no precipitate forms, extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous MgSO₄, filtered, and concentrated. The crude solid can be further purified by recrystallization (e.g., from an acetone/water mixture) to yield pure 5-(2-Furyl)-2-furylboronic acid.
Causality and Insights:
-
-78 °C Temperature: This temperature is crucial for kinetic control. It prevents scrambling of the lithium intermediate and potential di-lithiation, ensuring mono-borylation occurs with high regioselectivity at the 5-position, which is the most electronically activated site on the bifuran system.
-
Triisopropyl Borate: This electrophile is chosen for its reactivity with the organolithium intermediate to form a borate ester. Its bulky isopropyl groups can also help to prevent over-reaction.
-
Acidic Workup: The hydrolysis step is essential to convert the initially formed borate ester into the desired boronic acid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(2-Furyl)-2-furylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on both furan rings. The protons adjacent to the oxygen are the most deshielded. The characteristic downfield shift of the proton at the 3-position of the boronic acid-substituted ring is a key indicator of successful synthesis.
-
¹³C NMR: The carbon spectrum will confirm the presence of eight unique aromatic carbons. The carbon atom directly attached to the boron atom (C2) will appear at a characteristic chemical shift, often broadened due to quadrupolar relaxation of the adjacent boron nucleus.
| Expected NMR Data (in CDCl₃ or Acetone-d₆) | |
| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic protons typically appear in the range of 6.5 - 7.5 ppm. The proton on the carbon adjacent to the boronic acid group will be the most downfield. |
| ¹³C NMR Chemical Shifts (δ, ppm) | Aromatic carbons will be in the 110 - 160 ppm range. The carbon bearing the boronic acid (C-B) will be a key diagnostic signal. |
| ¹¹B NMR Chemical Shifts (δ, ppm) | A broad singlet is expected around 20-30 ppm, characteristic of a trigonal planar arylboronic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Boronic Acid) | 3200 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3100 - 3150 | Sharp, Medium |
| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium to Strong |
| B-O Stretch (Boronic Acid) | 1310 - 1350 | Strong |
| C-O-C Stretch (Furan Ring) | 1000 - 1250 | Strong |
The presence of a strong, broad peak around 3300 cm⁻¹ (O-H) and a strong peak around 1350 cm⁻¹ (B-O) are definitive indicators of the boronic acid functionality.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Method: Electrospray Ionization (ESI) is a suitable method.
-
Expected Molecular Ion: For C₈H₇BO₃, the calculated molecular weight is approximately 162.05 g/mol . In ESI-MS, one would look for the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).
Melting Point
The melting point is a good indicator of purity. A sharp melting point range suggests a pure compound. While no specific literature value for 5-(2-Furyl)-2-furylboronic acid is readily available, related aryl and heteroaryl boronic acids typically have melting points in the range of 140-200 °C.[6]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 5-(2-Furyl)-2-furylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[7][8] This allows for the efficient formation of a new carbon-carbon bond between the bifuran scaffold and various aryl or vinyl halides/triflates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction typically involves the boronic acid, an organic halide (R-X), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[2]
Safety Considerations
-
Organolithium Reagents (n-BuLi): n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques. Always wear fire-retardant lab coats and appropriate personal protective equipment (PPE).
-
Boronic Acids: While generally stable, boronic acids and their derivatives can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous solvents like THF and DMF pose their own hazards. Handle them in a well-ventilated fume hood.
References
-
Organic & Biomolecular Chemistry. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. RSC Publishing. [Link]
-
Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2190. [Link]
- Roschangar, F., et al. (2002). Method of producing 5-formyl-2-furylboronic acid.
-
Bryce, M. R., et al. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. Organic & Biomolecular Chemistry, 1(9), 1447-9. [Link]
- Ripperger, W., et al. (2002). Method of producing 5-formyl-2-furylboronic acid.
-
National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem. [Link]
-
ResearchGate. (n.d.). 5-Formyl-2-furanboronic acid at 100 K. [Link]
-
El-Faham, A., et al. (2019). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Scientific Reports. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Formylfuran-2-boronic acid. PubChem. [Link]
-
Reddy, G. S., et al. (2022). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications. [Link]
-
Bryce, M. R., et al. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of pi-extended heteroarylfuran systems. PubMed. [Link]
-
Partridge, B. (2018). Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. Durham University. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-83. [Link]
-
Aggarwal, V. K., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
Durham E-Theses. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]
-
Arjunan, V., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 7-16. [Link]
-
Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 122-130. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. [Link]
-
Shaikh, K., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-11. [Link]
-
Varynskyi, B., et al. (2019). piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3 - DergiPark. Marmara Pharmaceutical Journal. [Link]
-
NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Physicochemical Properties of 5-(2-Furyl)-2-furylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the essential physicochemical properties of 5-(2-Furyl)-2-furylboronic acid, a versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. By delving into the causality behind experimental choices and providing robust methodologies, this document aims to equip researchers with the knowledge necessary for the effective utilization and characterization of this compound.
Introduction: The Significance of a Bifunctional Building Block
5-(2-Furyl)-2-furylboronic acid, also known as 5-Formyl-2-furanylboronic acid, is an organic compound that has garnered considerable interest within the scientific community. Its structure, featuring both a boronic acid and an aldehyde functional group on a furan ring, makes it a valuable asset in the synthesis of complex organic molecules. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The aldehyde group, on the other hand, offers a reactive site for a variety of chemical transformations, including Wittig reactions and reductive aminations.
This dual reactivity allows for the sequential or orthogonal functionalization of the furan core, enabling the construction of π-extended heteroarylfuran systems and other intricate molecular architectures. Such structures are often scaffolds for biologically active molecules, including inhibitors of HIF-1 and HIV-1 integrase, highlighting the compound's relevance in drug discovery and development. A thorough understanding of its physicochemical properties is therefore paramount for its effective application and for ensuring the reproducibility and success of synthetic endeavors.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research and development. This section details the key physicochemical properties of 5-(2-Furyl)-2-furylboronic acid, providing both established data and methodologies for their determination.
Chemical Structure and Identification
The unique reactivity of 5-(2-Furyl)-2-furylboronic acid stems directly from its molecular architecture.
-
Chemical Name: 5-(2-Furyl)-2-furylboronic acid
-
Synonyms: 5-Formyl-2-furanylboronic acid, 2-Formylfuran-5-boronic acid[1]
-
InChI Key: JUWYQISLQJRRNT-UHFFFAOYSA-N[3]
-
SMILES: O=Cc1ccc(o1)B(O)O[3]
Caption: 2D Chemical Structure of 5-(2-Furyl)-2-furylboronic acid.
Physical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Yellow to brown to dark green crystalline powder | [3] |
| Melting Point | 136 °C (decomposition) | |
| 151 °C | [3] | |
| Solubility | Soluble in polar solvents such as water and alcohols. | [5] |
Experimental Protocol: Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
-
Sample Preparation: A small amount of the crystalline 5-(2-Furyl)-2-furylboronic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting range. The decomposition point is noted if the substance degrades before melting completely.
Experimental Protocol: Qualitative Solubility Testing
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purifications, and analytical techniques.
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and common organic solvents like ethanol, methanol, acetone, and dichloromethane.[6][7][8][9][10]
-
Procedure:
-
Add approximately 10-20 mg of 5-(2-Furyl)-2-furylboronic acid to a small test tube.
-
Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% aq. NaOH and 5% aq. NaHCO₃ is indicative of an acidic compound, consistent with the boronic acid functionality.
-
Solubility in 5% aq. HCl would suggest a basic character, which is not expected for this compound.
-
Solubility in various organic solvents provides a basis for selecting appropriate reaction and chromatography media.
-
Acidity (pKa)
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[11]
-
Solution Preparation:
-
Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.[11]
-
Accurately weigh a sample of 5-(2-Furyl)-2-furylboronic acid and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to a concentration of at least 10⁻⁴ M.[11]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]
-
-
Titration:
-
Calibrate a pH meter with standard buffers.[11]
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution by adding small, precise volumes of the standardized NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the inflection point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectral Properties
Spectroscopic data provides invaluable information about the molecular structure and purity of a compound.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For 5-(2-Furyl)-2-furylboronic acid, key characteristic absorptions are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O and C=C stretches of the furan ring. An ATR-IR spectrum is available on PubChem, which can be used as a reference.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aldehydic proton, the furan ring protons, and the hydroxyl protons of the boronic acid. The chemical shifts and coupling constants of the furan protons are characteristic of their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbon attached to the boron atom.
While a publicly available spectrum image is not readily found, one source confirms that the purity of the compound can be assessed by ¹H and ¹³C NMR analysis.[5] Another source provides the following ¹H NMR data (250 MHz, acetone-d₆): δ 9.70 (1H, s, CHO), 7.92 (2H, s, OH), 7.40 (1H, d, J = 3.5 Hz), 7.19 (1H, d, J = 3.5 Hz).
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solution Preparation: Prepare a dilute solution of 5-(2-Furyl)-2-furylboronic acid in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 to 400 nm.
-
Analysis: The wavelength of maximum absorbance (λ_max_) and the molar absorptivity (ε) can be determined.
Chemical Reactivity and Applications
The synthetic utility of 5-(2-Furyl)-2-furylboronic acid is centered around its two key functional groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, 5-(2-Furyl)-2-furylboronic acid) and an organohalide or triflate.[12][13][14][15][16][17] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems.[14]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps:[12][13]
-
Oxidative Addition: A Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[12][13]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][18]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Suzuki-Miyaura Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add 5-(2-Furyl)-2-furylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., a mixture of toluene and water).
-
Base Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Safety and Handling
5-(2-Furyl)-2-furylboronic acid is classified as a corrosive substance and can cause severe skin burns and eye damage. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-(2-Furyl)-2-furylboronic acid is a valuable and versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The methodologies provided for the determination of its key characteristics will empower researchers to fully exploit the potential of this bifunctional reagent in the development of novel molecules for a wide range of applications, from materials science to drug discovery.
References
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved February 17, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 17, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved February 17, 2026, from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 17, 2026, from [Link]
-
5-Formylfuran-2-boronic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. (n.d.). LJMU Research Online. Retrieved February 17, 2026, from [Link]
-
5-Formyl-2-furanboronic acid at 100 K. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved February 17, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]
-
5-formylfuran-2-boronic acid (C5H5BO4). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]
-
5-Formyl-2-furanylboronic acid. (n.d.). SLS Ireland. Retrieved February 17, 2026, from [Link]
- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 17, 2026, from [Link]
- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
-
Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved February 17, 2026, from [Link]
Sources
- 1. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Formylfuran-2-yl)boronic Acid | LGC Standards [lgcstandards.com]
- 3. 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. PubChemLite - 5-formylfuran-2-boronic acid (C5H5BO4) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemistrysh.com [chemistrysh.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 18. Suzuki Coupling [organic-chemistry.org]
5-(2-Furyl)-2-furylboronic acid CAS number and molecular structure
An In-depth Technical Guide to [2,2'-Bifuran]-5-ylboronic Acid: Synthesis, Properties, and Applications for Advanced Research
This technical guide provides a comprehensive overview of [2,2'-Bifuran]-5-ylboronic acid, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its molecular identity, a proposed synthetic pathway, and its potential applications, grounded in established chemical principles and analogous compound behaviors.
Introduction and Core Concepts
[2,2'-Bifuran]-5-ylboronic acid is a bifunctional molecule featuring a rigid, π-conjugated 2,2'-bifuran scaffold and a versatile boronic acid moiety. The bifuran core is of significant interest in the development of novel polymers and organic electronic materials.[1][2] The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[3][4]
It is critical to distinguish [2,2'-Bifuran]-5-ylboronic acid from the commercially available 5-Formyl-2-furylboronic acid (CAS Number: 27329-70-0) .[5][6][7][8][9][10] The latter possesses a single furan ring with a formyl substituent, conferring distinct chemical properties. [2,2'-Bifuran]-5-ylboronic acid, in contrast, is comprised of two directly connected furan rings. As of the writing of this guide, a specific CAS number for [2,2'-Bifuran]-5-ylboronic acid has not been identified in major chemical databases, suggesting it is not a readily available commercial product and likely requires custom synthesis.
Molecular Structure and Physicochemical Properties
The foundational structure of [2,2'-Bifuran]-5-ylboronic acid is presented below.
Table 1: Key Identifiers and Properties
| Identifier | Value |
| IUPAC Name | [2,2'-Bifuran]-5-ylboronic acid |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₇BO₃ |
| Molecular Weight | 161.95 g/mol |
| SMILES | OB(O)c1ccc(o1)-c1ccco1 |
| Physical Form | Expected to be a solid |
The planarity of the 2,2'-bifuran system promotes π-stacking and extended conjugation, which are desirable traits for organic semiconductors. The boronic acid group imparts moderate water solubility and the ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.
Proposed Synthetic Pathway
Given the absence of a commercial source, a plausible multi-step synthesis of [2,2'-Bifuran]-5-ylboronic acid is proposed, based on established methodologies for the synthesis of substituted 2,2'-bifurans and the borylation of heteroaromatics. The key strategy involves the preparation of a monobrominated bifuran precursor followed by a Miyaura-type borylation.
Synthesis of the 2,2'-Bifuran Core
The initial step is the formation of the 2,2'-bifuran scaffold. A common method is the copper-mediated oxidative coupling (Ullmann-type reaction) of the lithium salt of furan.[11]
Experimental Protocol 1: Synthesis of 2,2'-Bifuran
-
Materials: Furan, n-butyllithium (n-BuLi), copper(II) chloride (CuCl₂), anhydrous tetrahydrofuran (THF).
-
Procedure: a. Dissolve furan in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). b. Slowly add a solution of n-BuLi in hexanes to the furan solution. Stir for 1 hour to ensure complete formation of 2-lithiofuran. c. In a separate flask, prepare a suspension of anhydrous CuCl₂ in anhydrous THF. d. Add the freshly prepared 2-lithiofuran solution to the CuCl₂ suspension at -78 °C. e. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. f. Quench the reaction with aqueous ammonium chloride solution. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield pure 2,2'-bifuran.
Selective Monobromination of 2,2'-Bifuran
The next crucial step is the selective monobromination at the 5-position. Halogenation of furan and its derivatives is known to be sensitive to reaction conditions.[12] To achieve monobromination and avoid the formation of 5,5'-dibromo-2,2'-bifuran, a mild brominating agent and controlled stoichiometry are essential.[11]
Experimental Protocol 2: Synthesis of 5-Bromo-2,2'-bifuran
-
Materials: 2,2'-Bifuran, N-Bromosuccinimide (NBS), anhydrous dimethylformamide (DMF).
-
Procedure: a. Dissolve 2,2'-bifuran in anhydrous DMF and cool the solution to 0 °C. b. Add one equivalent of NBS portion-wise to the solution, maintaining the temperature at 0 °C. c. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-water and extract the product with a non-polar solvent (e.g., hexane or diethyl ether). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the resulting crude product by column chromatography to isolate 5-bromo-2,2'-bifuran.
Miyaura Borylation to Yield [2,2'-Bifuran]-5-ylboronic Acid
The final step is the conversion of the C-Br bond to a C-B bond. The Miyaura borylation reaction, which utilizes a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂), is a well-established and robust method for this transformation.
Experimental Protocol 3: Synthesis of [2,2'-Bifuran]-5-ylboronic acid pinacol ester
-
Materials: 5-Bromo-2,2'-bifuran, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), anhydrous 1,4-dioxane.
-
Procedure: a. To a dry Schlenk flask, add 5-bromo-2,2'-bifuran, B₂pin₂, KOAc, and Pd(dppf)Cl₂. b. Evacuate and backfill the flask with an inert gas three times. c. Add anhydrous, degassed 1,4-dioxane via syringe. d. Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting bromide. e. Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the pinacol ester of [2,2'-Bifuran]-5-ylboronic acid. h. The pinacol ester can often be used directly in subsequent coupling reactions or hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) or a resin like Amberlyst-15.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of [2,2'-Bifuran]-5-ylboronic acid.
Applications in Drug Discovery and Materials Science
The unique hybrid structure of [2,2'-Bifuran]-5-ylboronic acid opens avenues for its application in several advanced research areas.
Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates to synthesize complex molecules with extended π-systems.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Development
The 2,2'-bifuran motif is a bioisostere of biphenyl and other bi-aryl systems found in numerous biologically active compounds. Its incorporation can modulate pharmacokinetic properties such as solubility, metabolic stability, and protein binding. The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, acting as a transition-state analogue to inhibit serine proteases.
Materials Science
The rigid and planar structure of the bifuran core makes it an excellent candidate for the synthesis of organic semiconductors, liquid crystals, and fluorescent dyes. Polymers incorporating this moiety are being explored as bio-based alternatives to petroleum-derived plastics, exhibiting desirable thermal and barrier properties.[13]
Handling, Storage, and Safety
While specific stability data for [2,2'-Bifuran]-5-ylboronic acid is unavailable, general precautions for handling furylboronic acids should be observed. Furan-based boronic acids can be susceptible to protodeboronation, especially under acidic conditions or upon prolonged exposure to moisture.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon). For long-term storage, refrigeration is recommended.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Safety: Boronic acids are generally considered to have low toxicity. However, the toxicological properties of this specific compound have not been evaluated. Standard laboratory safety procedures should be followed.
Conclusion
[2,2'-Bifuran]-5-ylboronic acid represents a valuable yet currently non-commercial building block for advanced applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis, while requiring a multi-step approach, is feasible through established chemical transformations. The combination of the electronically rich bifuran core and the synthetically versatile boronic acid group makes it a compelling target for researchers seeking to develop novel functional molecules and materials.
References
- Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2190.
- Grigg, R., Knight, J. A., & Sargent, M. V. (1966). 2,2′-Bifurans. Journal of the Chemical Society C: Organic.
- Kujawa, M. (2020).
- Laitinen, T., Pasanen, A., Ge, Y., Lappalainen, K., & Peräniemi, S. (2018). Synthesis of [2,2']Bifuranyl-5,5'-dicarboxylic Acid Esters via Reductive Homocoupling of 5-Bromofuran-2-carboxylates Using Alcohols as Reductants.
- Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- ResearchGate. (2025). Synthesis of substituted 2,5-dihydro-2,2'-bifurans.
- Chem-Impex. (n.d.). 5-Formyl-2-furanboronic acid.
- LGC Standards. (n.d.). (5-Formylfuran-2-yl)boronic Acid.
- ChemScene. (n.d.). 5-Formylfuran-2-boronic acid.
- TCI Chemicals. (n.d.). 5-Formyl-2-furanboronic Acid.
- Wiley Online Library. (n.d.). and Oxadiborepins with Furans in a Reversible Ring-Opening Process Furnishes Versatile Building Blocks for. Wiley Online Library.
- Matrix Fine Chemicals. (n.d.). {[2,2'-BITHIOPHEN]-5-YL}BORONIC ACID.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.
- Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.
- Thermo Fisher Scientific. (n.d.). 5-Formylfuran-2-boronic acid, 95% 5 g.
- Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.).
- Kujawa, M., & Heikkinen, H. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Macromolecules.
- Royal Society of Chemistry. (n.d.). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- ChemicalBook. (2019). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions.
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
- Sigma-Aldrich. (n.d.). Formyl-[2,2'-bithiophen]-5-yl)boronic acid.
- Sigma-Aldrich. (n.d.). [2,2'-Bithiophen]-5-ylboronic acid.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
Sources
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. (5-Formylfuran-2-yl)boronic Acid | LGC Standards [lgcstandards.com]
- 7. chemscene.com [chemscene.com]
- 8. 5-Formyl-2-furanboronic Acid | 27329-70-0 | TCI AMERICA [tcichemicals.com]
- 9. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]
- 10. 5-Formylfuran-2-boronic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of furan-based boronic acids
An In-Depth Technical Guide to the Discovery and History of Furan-Based Boronic Acids
Abstract
The furan ring is a ubiquitous scaffold in a multitude of natural products and pharmaceutically active compounds.[1][2] The integration of this heterocycle with the versatile boronic acid functional group has created a class of reagents with profound utility in modern organic synthesis, primarily as key building blocks in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive exploration of the discovery, synthesis, and application of furan-based boronic acids. We will trace the historical evolution from early, challenging synthetic preparations to modern, robust methodologies. Key challenges, such as the inherent instability and propensity for protodeboronation, will be discussed alongside the innovative solutions developed to overcome them, including the advent of stabilized derivatives like trifluoroborate salts and boronate esters.[1][4] Detailed protocols, mechanistic insights, and a survey of their applications in the synthesis of complex molecules and drug discovery intermediates will provide researchers with a thorough understanding of this important class of organoboron compounds.
Introduction: The Convergence of Furan and Boron
The history of organoboron chemistry began in 1860 when Edward Frankland first synthesized ethylboronic acid.[5][6] However, the true synthetic power of boronic acids was not fully realized until the development of the Suzuki-Miyaura cross-coupling reaction in 1979, an achievement for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[7] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, and boronic acids are prized as coupling partners due to their general stability, low toxicity, and high functional group tolerance compared to other organometallic reagents.[8]
The furan moiety, an oxygen-containing five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. It is found in numerous approved drugs, such as ranitidine and amiodarone, and a vast array of natural products.[2][9] Its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding makes it a valuable component in molecular design.
The combination of these two chemical entities—the furan ring and the boronic acid group—yields furan-based boronic acids, reagents that unlock synthetic pathways to complex, furan-containing biaryl structures. This guide delves into the scientific journey of these indispensable building blocks.
The Historical Challenge: Taming the Synthesis of Furan Boronic Acids
The initial syntheses of arylboronic acids typically relied on the electrophilic trapping of highly reactive organometallic intermediates (Grignard or organolithium reagents) with borate esters at very low temperatures.[10][11] While effective for many aromatic systems, this approach proved particularly challenging for furan-based systems.
Early Methodologies and Their Limitations
Early attempts to synthesize furan boronic acids were often plagued by low yields and demanding reaction conditions. A notable early report by Florentin et al. in 1970 described the preparation of 5-formyl-2-furylboronic acid by metalating 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butyl borate. The reported yield was a mere 15%.[12]
The primary hurdles in these early syntheses were:
-
Harsh Conditions: The use of strong alkyllithium bases required cryogenic temperatures (typically -78 °C or lower) to prevent side reactions, including decomposition of the sensitive furan ring.[8]
-
Instability and Protodeboronation: Furan boronic acids, particularly 2-furanboronic acid, are notoriously unstable.[1][13] The electron-rich nature of the furan ring makes the C-B bond susceptible to cleavage by protons (protodeboronation), a process often accelerated by acidic conditions or elevated temperatures common in subsequent coupling reactions.[1][4]
-
Purification Difficulties: The free boronic acids are polar, often amorphous solids that can be difficult to purify via chromatography and are prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry.[5][14]
These difficulties initially limited the widespread adoption of furan boronic acids, despite their clear synthetic potential.
The Evolution of Synthetic Strategies
As the demand for heterocyclic building blocks grew, significant effort was directed toward developing more reliable and efficient methods for the synthesis of furan boronic acids.
The Workhorse Method: Halogen-Lithium Exchange
The most common and direct method for preparing furan boronic acids involves the reaction of a halofuran (typically a bromo- or iodofuran) with an organolithium reagent (like n-butyllithium or sec-butyllithium) at low temperature to generate a furyllithium intermediate. This nucleophilic species is then quenched with a trialkyl borate, such as triisopropyl borate B(OiPr)₃, followed by acidic workup to yield the desired boronic acid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is critical to control the highly exothermic halogen-lithium exchange and prevent the furyllithium intermediate from decomposing or reacting with the solvent (THF).
-
Triisopropyl Borate: This electrophilic boron source is preferred over simpler borates like trimethyl borate. Its steric bulk minimizes the risk of a second addition of the furyllithium reagent to the initially formed boronate ester, which would lead to unwanted borinic acid byproducts.
Palladium-Catalyzed Borylation (Miyaura Borylation)
A milder and more functional-group-tolerant alternative is the Miyaura borylation reaction.[5] This method uses a palladium catalyst to couple a halofuran with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This directly furnishes the stable furan boronic acid pinacol ester, avoiding the use of cryogenic temperatures and strong bases.
Overcoming Instability: The Rise of Stabilized Derivatives
The critical breakthrough that unlocked the full potential of furan boronic acids was the development of stable, easy-to-handle derivatives that could either be used directly in coupling reactions or serve as robust precursors to the free acid.
| Derivative Type | Structure Example (2-Furyl) | Key Features | Primary Use |
| Boroxine | Cyclic Trimer Anhydride | The dehydrated form of the boronic acid; often the state of the bulk solid. | Can complicate stoichiometry. |
| Pinacol Ester | Furan-B(pin) | Stable to chromatography; less polar; slower transmetalation in Suzuki coupling.[14] | Isolation, purification, and storage. |
| MIDA Ester | Furan-B(MIDA) | Exceptionally stable; allows for slow, controlled release of boronic acid.[15] | Iterative cross-coupling reactions. |
| Trifluoroborate Salt | [Furan-BF₃]⁻ K⁺ | Air-stable, crystalline solids; readily prepared and stored.[1][16] | Direct use in Suzuki coupling. |
| DABO Boronate | Furan-B(OCH₂CH₂)₂NH | Air-stable, crystalline solids; easy to prepare from the boronic acid.[14] | Storage and direct use in Suzuki coupling. |
These derivatives effectively "protect" the boronic acid functionality, preventing degradation until it is needed in the catalytic cycle of a cross-coupling reaction.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of furan-based boronic acids is in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds, creating biaryl structures that are otherwise challenging to synthesize.[17][18]
The reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern medicinal chemistry for library synthesis and lead optimization.[3][8] The development of highly active palladium catalysts and specialized ligands has been crucial for successfully coupling less reactive aryl chlorides and notoriously unstable boronic acids like 2-furanboronic acid.[13]
Applications in Medicinal Chemistry and Drug Discovery
Beyond their role as synthetic intermediates, boronic acids themselves are increasingly recognized as important pharmacophores.[10] The approval of the proteasome inhibitor Bortezomib, a peptide boronic acid, for treating multiple myeloma ignited significant interest in boron-containing drugs.[19][20]
The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[10] This has led to the development of boronic acid-based inhibitors for various enzyme classes, including β-lactamases, which are responsible for antibiotic resistance.[21] Furan-based boronic acids serve as valuable scaffolds in this context, providing a rigid, heteroaromatic core for orienting pharmacophoric elements and interacting with protein targets.
Experimental Protocols
Synthesis of 2-Furanboronic Acid via Halogen-Lithium Exchange
WARNING: This procedure involves pyrophoric reagents and requires strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents:
-
2-Bromofuran (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
-
Procedure:
-
Add 2-bromofuran to the reaction flask and dissolve in anhydrous THF (to a concentration of ~0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 45 minutes.
-
Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-furanboronic acid. The product is often used immediately or converted to a stable derivative.
-
Conversion to Potassium 2-Furyltrifluoroborate[16]
-
Procedure:
-
Dissolve the crude 2-furanboronic acid (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) to the methanol solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from acetone or an acetone/ether mixture) to yield potassium 2-furyltrifluoroborate as a stable, crystalline solid.
-
Conclusion and Future Outlook
The journey of furan-based boronic acids from laboratory curiosities obtained in low yields to indispensable, commercially available tools for synthesis is a testament to the progress of modern organic chemistry. The development of milder synthetic methods and, crucially, the invention of stable derivatives have transformed these compounds into reliable building blocks for academic and industrial research. Their central role in constructing the furan-biaryl motif ensures their continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on developing even more efficient catalytic systems for their use, exploring novel applications in areas like chemical biology, and expanding the library of functionalized furan boronic acids available to chemists.
References
-
The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483. [Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 2008, 73(9), 3620-3623. [Link]
-
Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 2019, 21(13), 5223-5227. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009, 74(2), 575-587. [Link]
-
Boronic Acids and Furans. ResearchGate. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
- Method of producing 5-formyl-2-furylboronic acid.
-
Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2016, 7, 1239-1255. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
- Process for preparing boronic and borinic acids.
-
Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. PMC. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
-
TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. mdpi.com [mdpi.com]
- 19. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
Pharmacological & Biological Profiling of Difuryl Scaffolds: From DNA Binding to Cytotoxicity
This technical guide details the biological potential, mechanistic underpinnings, and experimental characterization of difuryl compounds (molecules containing two furan rings). It is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
Difuryl compounds—specifically bis-furan derivatives and difurylmethanes —represent a privileged scaffold in drug discovery. Unlike single-furan systems, the difuryl motif offers unique bidentate hydrogen-bonding capabilities and geometric curvature that mimics the shape of the DNA minor groove. This guide analyzes their primary biological activities: DNA-targeted antimicrobial/antiparasitic potency and tumor-selective cytotoxicity . It provides actionable protocols for validating these mechanisms and addresses the critical metabolic liabilities associated with the furan core.
Part 1: Structural Classes & Mechanism of Action
The biological activity of difuryl compounds is dictated by the topology of the two furan rings. We categorize them into two distinct mechanistic classes:
Linked Difuryls (The "Groove Binders")
-
Structure: Two furan rings connected by a rotatable linker (e.g., amidine, alkene, ketone).
-
Example: Furan-based diamidines (analogs of Furamidine/DB75) and Bis-chalcones.
-
Mechanism: These molecules adopt a crescent shape ("isohelical" to DNA) that fits snugly into the DNA minor groove of AT-rich sequences. The furan oxygen atoms can act as H-bond acceptors, while the cationic ends (in amidines) interact with the phosphate backbone.
-
Key Activity: Potent antiparasitic (Trypanocidal) and antimicrobial effects.
Fused/Rigid Difuryls (The "Intercalators")
-
Structure: Furan rings fused to a central core (e.g., Benzo[1,2-b:4,5-b']difuran).
-
Mechanism: Planar, rigid structures that intercalate between DNA base pairs, disrupting replication and transcription.
-
Key Activity: Cytotoxicity against solid tumors (breast, colon, melanoma).
Part 2: Biological Activities & Therapeutic Potential[1][2][3][4][5][6][7][8][9]
Antimicrobial & Antiparasitic Activity
Cationic difuryl compounds are among the most potent non-covalent DNA binders known.
-
Target: The A-T rich minor groove of parasitic kinetoplast DNA.
-
Efficacy: Bis-furan amidines have shown IC50 values in the low micromolar range against Trypanosoma cruzi and Leishmania.
-
SAR Insight: The curvature of the difuryl linker is critical. While thiophene analogs often bind tighter due to sulfur's radius, furan analogs offer different water-displacement thermodynamics. "Reversed amidines" (furan-phenyl-amidine) show high specificity but faster dissociation rates than their thiophene counterparts.
Anticancer Cytotoxicity
Bis-chalcones (containing two furan rings flanking a central ketone/linker) exhibit significant antiproliferative activity.[1]
-
Data Summary: | Compound Class | Cell Line | IC50 (
M) | Mechanism | | :--- | :--- | :--- | :--- | | Bis-chalcone (Methoxy-subst.) | MCF-7 (Breast) | 4.05 ± 0.96 | Apoptosis induction (Caspase-3 upreg.) | | Bis-chalcone (Thiophene-linked) | HCT116 (Colon) | 17.14 ± 0.66 | MMP-2 downregulation | | Bis-2(5H)-furanone | C6 (Glioma) | 12.1 | S-phase Cell Cycle Arrest | -
Toxicity Warning: The metabolic activation of the furan ring (via CYP450 to cis-2-butene-1,4-dial) is a known hepatotoxic pathway. Strategic substitution (e.g., placing bulky groups at the furan C2/C5 positions) is required to block this metabolic hotspot and improve the therapeutic index.
Part 3: Visualization of Mechanism (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways of Difuryl compounds based on their topology.
Caption: Divergent biological pathways of difuryl compounds based on structural topology (Linked vs. Fused).
Part 4: Validated Experimental Protocols
To rigorously assess the potential of a new difuryl compound, the following self-validating protocols are recommended.
Protocol A: DNA Minor Groove Binding (Thermal Melting Shift Assay)
Purpose: To determine if the compound binds to the DNA minor groove (stabilizing the helix) or intercalates.
Causality: Minor groove binders significantly increase the melting temperature (
Materials:
-
Ligand: 1 mM stock of difuryl compound in DMSO.
-
DNA: Poly(dA-dT) or CT-DNA (Calf Thymus) at 20
M (base pair concentration) in BPE buffer (6 mM , 2 mM , 1 mM EDTA, pH 7.0). -
Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.
Step-by-Step Workflow:
-
Baseline Correction: Blank the spectrophotometer with BPE buffer at 260 nm.
-
Sample Preparation: Prepare a 1 mL quartz cuvette containing 20
M DNA. Measure Absorbance ( ). -
Ligand Addition: Add the difuryl compound to achieve a ratio of
. Mix gently by inversion. -
Thermal Ramp: Heat the sample from 25°C to 95°C at a rate of 0.5°C/min.
-
Data Acquisition: Monitor Absorbance at 260 nm continuously.
-
Analysis:
-
Plot Absorbance vs. Temperature.
-
Determine
(inflection point) using the first derivative ( ). -
Calculate
. -
Validation Criteria: A
typically indicates strong binding. Groove binders often yield for poly(dA-dT).
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: To quantify the antiproliferative potency against cancer cell lines.[1][2][3]
Step-by-Step Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% . -
Treatment: Treat cells with serial dilutions of the difuryl compound (0.1 to 100
M) for 48h. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media carefully. Add 150
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curves to determine .
References
-
Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed Central (PMC). [Link]
-
Induced Fit Conformational Changes of a “Reversed Amidine” Heterocycle: Optimized Interactions in a DNA Minor Groove Complex. PubMed Central (PMC). [Link]
-
Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. PubMed Central (PMC). [Link]
-
Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link][4]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. ACS Omega. [Link]
-
Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. PubMed Central (PMC). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 5-(2-Furyl)-2-furylboronic Acid
Executive Summary & Molecule Profile[1]
5-(2-Furyl)-2-furylboronic acid (Structure: Furan-Furan-B(OH)₂) is a critical building block for synthesizing oligofurans , which are emerging organic semiconductors with properties often superior to their thiophene counterparts (higher solubility, rigidity, and fluorescence).
However, this molecule presents a significant synthetic challenge: Rapid Protodeboronation . The electron-rich nature of the bifuran backbone makes the carbon-boron bond highly labile, particularly under the aqueous basic conditions typical of Suzuki couplings.
This Application Note provides a validated, high-efficiency protocol designed to win the kinetic race between productive cross-coupling and destructive deboronation.
Key Chemical Properties
| Property | Description |
| Stability | Low. Prone to hydrolysis and protodeboronation.[1] |
| Storage | Store at -20°C under Argon. Ideally, generate in situ or use immediately. |
| Solubility | Soluble in THF, Dioxane, DME. Poor solubility in non-polar hydrocarbons. |
| Major Side Reaction | Conversion to 2,2'-bifuran (loss of functional group). |
Mechanistic Insight: The "Kinetic Race"
To succeed with 5-(2-Furyl)-2-furylboronic acid, one must understand that the reaction is a competition between two pathways.
-
The Productive Pathway (Suzuki Cycle): The boronic acid transmetallates onto the Palladium(II) center.
-
The Destructive Pathway (Protodeboronation): The boronate "ate" complex interacts with water/protons to cleave the C-B bond, yielding the non-functionalized bifuran.
Critical Insight: Standard conditions (
Pathway Visualization
Figure 1: The kinetic competition. Success depends on accelerating the Transmetallation step (Green) to outpace Protodeboronation (Red).
Optimized Protocol: The "SPhos-Anhydrous" System
This protocol utilizes Buchwald’s SPhos ligand , which creates a highly active catalyst capable of coupling unstable boronic acids before they decompose. It also minimizes water content.
Materials Checklist
-
Nucleophile: 5-(2-Furyl)-2-furylboronic acid (1.2 equiv).
-
Electrophile: Aryl Bromide or Chloride (1.0 equiv).
-
Catalyst Precursor:
(2 mol%) or . -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-5 mol%).
-
Base:
(Tribasic Potassium Phosphate), finely ground (2.0 - 3.0 equiv). -
Solvent: Toluene / Water (20:1 ratio) OR 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Catalyst Pre-Activation (Crucial):
-
In a glovebox or under strict
flow, combine and SPhos in the reaction vial. -
Add the solvent (e.g., 2 mL Toluene). Stir at room temperature for 1-2 minutes until the solution turns a distinct yellow/orange, indicating the formation of the active
species.
-
-
Reactant Assembly:
-
Add the Aryl Halide (Electrophile) directly to the catalyst solution.
-
Add the solid base (
).
-
-
Controlled Boronic Acid Addition:
-
Note: Do not dump the boronic acid in yet if using high heat.
-
Add the 5-(2-Furyl)-2-furylboronic acid.
-
Add the minimal amount of degassed water (if using Toluene/Water system). Strictly degas all solvents; oxygen kills the electron-rich phosphine.
-
-
Reaction Execution:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat rapidly to 80°C - 100°C .
-
Time: Monitor by TLC/LCMS every 30 minutes. With SPhos, the reaction is often complete in < 2 hours. Long reaction times favor deboronation.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove Palladium black.
-
Wash with Ethyl Acetate.
-
Concentrate and purify via silica gel chromatography (Oligofurans are often fluorescent; use UV lamp to track).
-
Alternative Protocol: MIDA Boronate "Slow Release"
Use this if the standard boronic acid fails due to extreme instability.
If the direct boronic acid yields < 30%, convert the acid to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to air and chromatography.
-
Concept: The MIDA boronate is slowly hydrolyzed in situ by the base, releasing the active boronic acid at a low concentration. This keeps the standing concentration of the unstable acid low, statistically favoring cross-coupling over second-order decomposition pathways.
-
Conditions:
, SPhos, , Dioxane:H2O (5:1), 60°C.
Troubleshooting & Self-Validation
Use this table to diagnose failure modes based on crude LCMS data.
| Observation (LCMS/TLC) | Diagnosis | Solution |
| Major product is 2,2'-bifuran | Protodeboronation. The catalyst is too slow, or water content is too high. | Switch to SPhos or XPhos . Reduce water. Lower temperature slightly but extend time (risky) or increase catalyst loading. |
| Starting Aryl Halide remains | Catalyst Death. Oxygen poisoning or inactive catalyst. | Ensure rigorous degassing (freeze-pump-thaw). Pre-mix Pd and Ligand to ensure complexation. |
| Homocoupling (Bifuran dimer) | Oxidative Coupling. Presence of Oxygen. | Check inert atmosphere. This occurs when Pd(II) is not reduced quickly to Pd(0). |
| Black Precipitate immediately | Pd Aggregation ("Pd Black"). Ligand is not stabilizing the metal. | Increase Ligand:Pd ratio to 2.5:1. Use fresh SPhos (it oxidizes over time). |
References
-
Gidron, O., et al. (2014).[3] "α-Oligofurans: An Emerging Class of Conjugated Oligomers for Organic Electronics."[3] Angewandte Chemie International Edition. Link
- Context: Establishes the synthesis and stability challenges of oligofuran backbones.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link
- Context: The definitive source for using SPhos/XPhos to couple unstable 2-heterocyclic boronic acids.
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
- Context: Describes the "Slow Release" str
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link
- Context: Mechanistic deep-dive into why furan boronic acids decompose, supporting the need for mild bases.
Sources
reaction conditions for Chan-Lam coupling with furan boronic acids
Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads.
Executive Summary
The Chan-Lam-Evans coupling is a powerful method for forming C–N and C–O bonds under mild conditions. However, furan-2-boronic acids present a specific failure mode: rapid protodeboronation and oxidative decomposition before coupling can occur. This guide provides a bifurcated strategy: a standard protocol for robust substrates and a specialized "Stabilized Protocol" for labile furan boronic acids, utilizing anhydrous conditions and molecular sieves to suppress hydrolytic pathways.
Technical Background: The Instability Challenge
The primary mechanism of failure for furan boronic acids in Chan-Lam coupling is Protodeboronation . Unlike phenyl boronic acids, furans are electron-rich heterocycles. The carbon bearing the boron atom (especially at the C2 position) is highly nucleophilic and susceptible to protonation by water or alcohols in the reaction media.
Mechanism of Failure
-
Protonation: The heteroatom (oxygen) donates electron density, facilitating proton attack at the C-B bond.
-
Hydrolysis: The C-B bond cleaves, releasing the unsubstituted furan and boric acid.
-
Competition: This pathway competes directly with the transmetalation of the furan onto the Copper(II) catalyst.
Diagram 1: Kinetic Competition Pathway
Caption: Kinetic competition between the desired Cu-mediated coupling (Green) and the parasitic protodeboronation pathway (Red).
Critical Reaction Parameters
| Parameter | Standard Condition | Optimized for Furan (Labile) | Rationale |
| Solvent | DCM or MeOH (Open to air) | Anhydrous DCM or Dioxane | Water promotes protodeboronation. Anhydrous solvents are critical for 2-furans. |
| Catalyst | Cu(OAc)₂ (1.0 equiv) | Cu(OAc)₂ (1.0 equiv) | Cu(II) is required. Catalytic variants (10-20%) are often too slow for furans, allowing decomposition to win. |
| Base | Pyridine or Et₃N | Pyridine (2.0 equiv) or No Base | Strong bases accelerate deboronation. Pyridine acts as both ligand and mild base. |
| Additives | None | 4Å Molecular Sieves | Actively scavenges water produced during the reaction to maintain anhydrous conditions. |
| Atmosphere | Ambient Air (Balloon) | O₂ Balloon or Dry Air | Oxygen is the terminal oxidant. Dry air prevents introducing atmospheric moisture. |
Experimental Protocols
Protocol A: The "Stabilized" Method (Recommended for Furan-2-boronic acids)
Use this protocol for 2-furan boronic acids or any heteroaryl boronic acid prone to rapid hydrolysis.
Reagents:
-
Amine substrate (1.0 mmol)[1]
-
Furan-2-boronic acid (2.0 mmol) [Note: 2 equiv. essential due to partial decomposition]
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Powdered 4Å Molecular Sieves (200 mg/mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (5 mL, 0.2 M)
Step-by-Step Workflow:
-
Pre-Activation (Drying): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry nitrogen.
-
Solids Addition: Add Cu(OAc)₂ (181 mg, 1.0 mmol) and activated, powdered 4Å molecular sieves (200 mg).
-
Substrate Addition: Add the amine (1.0 mmol) and Furan-2-boronic acid (224 mg, 2.0 mmol).
-
Solvent & Ligand: Add anhydrous DCM (5 mL) followed immediately by Pyridine (161 µL, 2.0 mmol).
-
Oxidant Introduction: Cap the flask with a rubber septum. Insert a needle connected to an oxygen (or dry air) balloon. Insert a second "bleed" needle for 30 seconds to purge the headspace, then remove the bleed needle.
-
Reaction: Stir vigorously at Room Temperature for 16–24 hours.
-
Checkpoint: The reaction mixture should turn from blue/green (Cu(II)) to a dark green/brown slurry. If it turns brick red (Cu₂O) or copper metal precipitates, re-oxidation is insufficient; check your O₂ balloon.
-
-
Workup: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM. Concentrate the filtrate and purify via flash chromatography.
Protocol B: Catalytic Method (For Stable 3-Furans)
Use this for Furan-3-boronic acids or electron-poor furans which are less prone to protonation.
Reagents:
-
Amine (1.0 mmol)[1]
-
Furan-3-boronic acid (1.5 mmol)
-
Cu(OAc)₂ (0.1–0.2 mmol, 10–20 mol%)
-
Ligand: 2,2'-Bipyridine (10–20 mol%)
-
Base: Na₂CO₃ (1.0 equiv)
-
Solvent: MeOH or EtOH (Open air)
Key Difference: This protocol relies on the "Collman" system or similar catalytic cycles where the alcohol solvent aids in solubility and turnover, acceptable only because the substrate is stable enough to survive it.
Troubleshooting & Decision Logic
Diagram 2: Reaction Optimization Decision Tree
Caption: Decision logic for selecting reaction conditions based on furan regioisomer stability.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield + Furan Recovery | Catalyst Poisoning | Switch to Cu(OTf)₂ or add 2,2'-bipyridine ligand to stabilize Cu species. |
| Low Yield + No Furan Recovery | Protodeboronation | CRITICAL: Ensure sieves are fresh. Switch to MIDA boronate surrogate. |
| Red Precipitate | Oxygen Starvation | The catalytic cycle is stalling at Cu(I). Increase stirring rate or O₂ pressure. |
| Over-arylation (Tertiary amine) | High Reactivity | Use excess amine (1.5 equiv) relative to boronic acid. |
References
-
Lam, P. Y. S., et al. (1998).[2] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link
-
Vantourout, J. C., et al. (2017).[3][4] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society. Link
-
Knapp, D. M., et al. (2009). "Slow-Release Cross-Coupling of Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
Sources
Application Note & Protocol: Synthesis of 2,2'-Bifuran Scaffolds via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of the 2,2'-Bifuran Moiety
The 2,2'-bifuran scaffold is a privileged structural motif found in numerous natural products and serves as a critical building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties and conformational flexibility make it an attractive component for developing novel pharmaceuticals, organic electronics, and advanced polymers.[1][3] The efficient synthesis of these compounds is therefore a topic of considerable interest for researchers in drug development and chemical synthesis.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, the key linkage in 2,2'-bifurans.[4][5] Among these, the Stille and Suzuki-Miyaura couplings are the most prominent. This guide provides a detailed examination of these methods, culminating in a specific, optimized protocol for the synthesis of a 2,2'-bifuran derivative using a furan-based boronic acid.
Technical Discussion: Stille vs. Suzuki-Miyaura Coupling
A common point of confusion in cross-coupling chemistry is the choice between the Stille and Suzuki-Miyaura reactions. While both utilize a palladium catalyst to couple an organic electrophile (typically an aryl or vinyl halide/triflate) with an organometallic nucleophile, the nature of this nucleophile is the defining difference and dictates the reaction's scope, conditions, and practical considerations.
-
The Stille Coupling employs an organostannane (organotin) reagent (R-SnR'₃).[4][6] Organostannanes are valued for their stability to air and moisture and their high tolerance for a wide array of functional groups.[7][8] However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, a significant concern in pharmaceutical applications.[6][9]
-
The Suzuki-Miyaura Coupling utilizes an organoboronic acid or ester (R-B(OR)₂).[6][10] Boronic acids are generally considered to be much less toxic and more environmentally benign than their organotin counterparts. The resulting borate byproducts are typically water-soluble, facilitating a much simpler purification process.[6] For these reasons, the Suzuki-Miyaura reaction has become the preferred method for many applications, particularly in the pharmaceutical industry.[11]
The user's topic specified a Stille coupling with 5-(2-Furyl)-2-furylboronic acid . This is chemically incongruous, as boronic acids are the nucleophilic partners in Suzuki-Miyaura, not Stille, reactions. Therefore, this guide will focus on the scientifically correct and practically superior Suzuki-Miyaura protocol to achieve the desired 2,2'-bifuran product.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[12][13]
-
Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination : The two coupled organic fragments (R¹-R²) are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12][13]
Application Protocol: Suzuki-Miyaura Synthesis of 2,2'-Bifuran
This protocol details the coupling of 5-bromo-2-furaldehyde with 2-furylboronic acid as a representative example for forming a functionalized 2,2'-bifuran core structure. This specific transformation is chosen for its relevance in synthesizing building blocks for conjugated polymers and biologically active molecules.[14]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 5-Bromo-2-furaldehyde | ≥98% | Commercial | Electrophilic coupling partner. |
| 2-Furylboronic acid | ≥97% | Commercial | Nucleophilic coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Palladium precursor. |
| SPhos | ≥98% | Commercial | Bulky phosphine ligand, crucial for efficiency. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base for the reaction. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Deionized Water | High Purity | In-house | Co-solvent. |
| Diethyl Ether | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | In-house | In-house | For washing during workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Round-bottom flask | - | N/A | Sized appropriately for the reaction scale. |
| Condenser | - | N/A | For reflux conditions. |
| Magnetic Stirrer/Hotplate | - | N/A | For heating and agitation. |
| Inert Atmosphere Setup | - | N/A | Nitrogen or Argon manifold. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow from setup to final product analysis.
Detailed Step-by-Step Protocol
1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol, 1.0 equiv.), 2-furylboronic acid (1.34 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.). b. Add the palladium catalyst and ligand: Palladium(II) acetate (45 mg, 0.2 mol%) and SPhos (164 mg, 0.4 mol%). Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially for heteroaryl couplings.[15] c. Seal the flask with a rubber septum, and connect it to a nitrogen/argon manifold.
2. Solvent Addition and Degassing: a. Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. b. Through the septum, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. c. Bubble inert gas through the solvent mixture for 15-20 minutes to thoroughly degas the solution. Rationale: Dissolved oxygen must be removed to protect the catalyst's integrity throughout the reaction.
3. Reaction Execution and Monitoring: a. Attach a condenser to the flask under a positive flow of inert gas. b. Lower the flask into a preheated oil bath set to 100 °C and begin vigorous stirring. c. Monitor the reaction progress by thin-layer chromatography (TLC) every hour. (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
4. Workup and Extraction: a. Once the starting material is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with diethyl ether (50 mL) and deionized water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 50 mL). d. Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Rationale: The brine wash helps to remove residual water from the organic phase. e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification: a. The resulting crude solid is purified by flash column chromatography on silica gel. b. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the product, 5-(2-furyl)-2-furaldehyde. c. The pure product will be a pale yellow solid. Combine the pure fractions and remove the solvent in vacuo. Determine the yield. (Typical yields: 85-95%).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality base or reagents.3. Insufficient degassing. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous base and pure starting materials.3. Increase degassing time; use freeze-pump-thaw cycles for sensitive substrates. |
| Significant Homocoupling | 1. Oxygen contamination.2. Reaction temperature too high. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature and monitor for longer times. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and base.2. Optimize reaction time; do not let the reaction run unnecessarily long after completion.[16] |
| Difficult Purification | 1. Residual palladium catalyst.2. Tin byproducts (if Stille were used). | 1. Filter the crude product through a small plug of Celite® or silica before concentration.2. This is avoided by using the Suzuki-Miyaura protocol. |
Conclusion
While the Stille coupling is a foundational reaction in organic synthesis, the Suzuki-Miyaura coupling offers a more practical, less toxic, and often more efficient alternative for the synthesis of biaryl and heteroaryl compounds like 2,2'-bifurans, especially when using boronic acid reagents. The provided protocol, utilizing a modern palladium/SPhos catalytic system, is a robust and high-yielding method for researchers and drug development professionals to access these valuable molecular scaffolds. Adherence to strict inert atmosphere techniques and the use of high-purity reagents are paramount to achieving success and reproducibility.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. [Link]
-
Ragan, J. A., et al. Industrial-Scale Applications of the Stille Reaction in Pharmaceutical Synthesis. Organic Process Research & Development. [Link]
-
OpenOChem Learn. Stille Coupling. University of Colorado, Boulder. [Link]
-
Chemistry LibreTexts. Stille Coupling. LibreTexts project. [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
-
Doucet, H., et al. Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization. Organometallics. [Link]
-
Fallon, T., et al. 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. Organic & Biomolecular Chemistry. [Link]
-
Farina, V., et al. The Stille Reaction. Organic Reactions. [Link]
-
Williams, R. M. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. [Link]
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
-
Ojansivu, M. Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO, University of Oulu. [Link]
- Google Patents. Functionalized bifuran and synthesis thereof.
-
ResearchGate. Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. Request PDF on ResearchGate. [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]
-
Billingsley, K. L., et al. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]
-
Grigg, R., et al. Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic. [Link]
-
Roth, G. P., et al. A versatile protocol for Stille-Migita cross coupling reactions. Tetrahedron Letters. [Link]
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
-
Strømsodd, E. A., et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
-
ResearchGate. Synthesis of [2,2']Bifuranyl‐5,5'‐dicarboxylic Acid Esters via Reductive Homocoupling of 5‐Bromofuran‐2‐carboxylates Using Alcohols as Reductants. Chinese Journal of Chemistry. [Link]
-
Lee, C., et al. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. [Link]
-
Cacchi, S., et al. Some recent approaches to the synthesis of 2-substituted benzofurans. Current Opinion in Drug Discovery & Development. [Link]
Sources
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. Studies in furan chemistry. Part IV. 2,2′-Bifurans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Stille Coupling [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 11. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
preventing protodeboronation of 5-(2-Furyl)-2-furylboronic acid during reaction.
This technical guide addresses the stabilization and successful cross-coupling of 5-(2-Furyl)-2-furylboronic acid . This substrate belongs to the class of 2-heteroaryl boronic acids , which are notoriously unstable due to rapid protodeboronation.
The following guide synthesizes mechanistic insight with field-proven protocols (MIDA boronates and High-Activity Precatalysts) to overcome this instability.
Mechanistic Root Cause Analysis
The Problem: You are likely observing low yields accompanied by the formation of 2,2'-bifuran (the protodeboronated byproduct).
The Science: 2-Heteroaryl boronic acids do not decompose randomly; they follow a specific, pH-dependent pathway.
-
Boronate Formation: Under basic conditions (standard Suzuki coupling), the boronic acid forms a tetrahedral boronate anion
. -
Ipso-Protonation: The heteroatom (Oxygen in furan) donates electron density into the ring, making the C2 position (the ipso carbon attached to Boron) highly nucleophilic.
-
C-B Bond Cleavage: The ipso carbon accepts a proton from water (or the solvent matrix). The C-B bond cleaves, releasing boric acid and the de-borylated heterocycle.[1]
Why your substrate is critical: The 5-(2-furyl) substituent acts as an electron donor, further increasing the electron density of the furan ring and potentially accelerating the rate of protonation at the C-B bond site compared to simple furan-2-boronic acid.
Visualization: The Race Against Time
The success of your reaction depends entirely on the ratio of the rate of Transmetallation (
Figure 1: Kinetic competition in Suzuki Coupling. To win, you must either increase
Validated Experimental Protocols
Method A: The "Speed" Approach (Recommended for Scale-up)
Logic: Use a catalyst system so active that transmetallation occurs faster than the substrate can decompose. Key Reagent: XPhos Pd G3 or G4 (Buchwald Precatalysts). The bulky biarylphosphine ligand creates a monolithic Pd(0) species that is exceptionally fast at transmetallation.
Protocol:
-
Solvent: 1,4-Dioxane:Water (4:1 ratio). Note: Strictly degas solvents.
-
Base:
(0.5 M aqueous solution). Avoid strong hydroxides. -
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%).
-
Temperature: Ambient (20–25 °C). Do not heat unless necessary.
-
Procedure:
-
Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Catalyst.
-
Add degassed solvent.
-
Add base solution last.
-
Stir vigorously. Reaction is often complete in <30 minutes.
-
Method B: The "Slow-Release" Approach (Recommended for High Value/Difficult Substrates)
Logic: Use a MIDA Boronate ester instead of the free acid. Under specific hydrolytic conditions, the MIDA ester slowly releases the active boronic acid.[1][2][3] The standing concentration of the unstable species remains low, statistically favoring the catalyst over the decomposition pathway.[2]
Protocol (Burke Method):
-
Substrate: Convert your acid to 5-(2-Furyl)-2-furyl MIDA boronate .
-
Solvent: THF (anhydrous).
-
Base/Hydrolysis Agent:
(3.0 M aqueous, degassed). -
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or XPhos Pd G2.
-
Procedure:
-
Mix MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), and Catalyst in THF.
-
Heat to 60 °C.
-
Add the aqueous base dropwise over 2–4 hours using a syringe pump.
-
Mechanism:[1][2][4][5][6][7][8][9][10] The base slowly hydrolyzes the MIDA protecting group, releasing the boronic acid "just in time" to be consumed by the catalyst.
-
Method C: Anhydrous Activation (Alternative)
Logic: Remove the proton source (water) entirely. Protocol:
-
Derivatization: Convert acid to Pinacol Ester.
-
Activator: CsF (2.0 equiv) or Ag2O (1.0 equiv).
-
Solvent: Anhydrous DMF or Dioxane.
-
Why it works: Fluoride activates the boronate ester to form
which undergoes transmetallation but lacks the OH ligands necessary for rapid hydrolysis/protonation pathways.
Data & Comparison
The following table summarizes the stability profiles of boron species based on general literature trends for 2-heteroaryl systems.
| Variable | Free Boronic Acid | Pinacol Ester | MIDA Boronate |
| Stability (Solid State) | Poor (dehydrates/oxidizes) | Good | Excellent (Indefinite) |
| Hydrolytic Stability (pH 7) | Moderate | High | High |
| Stability at pH >12 | < 5 minutes ( | < 30 minutes | Stable (Slow Hydrolysis) |
| Rec. Coupling Method | Rapid (Method A) | Anhydrous (Method C) | Slow Release (Method B) |
| Atom Economy | High | Moderate | Low (High MW waste) |
Troubleshooting FAQs
Q: I see the homocoupling of my aryl halide, but no cross-coupling. Why? A: Your boronic acid likely decomposed before it could react.
-
Diagnosis: Check for 2,2'-bifuran in the crude NMR.
-
Fix: Switch to Method A (XPhos Pd G3) to increase reaction rate, or increase the boronic acid equivalents to 2.0.
Q: Can I use Pd(PPh3)4? A: No. Tetrakis is too slow. The oxidative addition and transmetallation rates are insufficient to outcompete the rapid protodeboronation of 2-furyl systems. You need electron-rich, bulky ligands (Buchwald type or NHCs).[11]
Q: My reaction turns black immediately. A: This is "Palladium Black" precipitation, indicating the catalyst has decomposed (ligand dissociation). This often happens if the oxidative addition is slow. Ensure your aryl halide is reactive (Iodide/Bromide) or switch to a precatalyst (G3/G4) which is more robust than in-situ generated catalysts.
Q: Why not just use a huge excess of Boronic Acid? A: While possible, the decomposition product (2,2'-bifuran) can sometimes act as a competitive inhibitor or simply complicate purification. The "Slow Release" (MIDA) or "High Speed" (XPhos) methods are chemically superior to brute force.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[9] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
MIDA Boronate Slow-Release Strategy: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling of 2-Pyridyl and Other Difficult Heteroaryl Systems."[2] Journal of the American Chemical Society.
-
High-Activity Precatalysts (Buchwald): Kinzel, T., et al. (2010).[12][13] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[12][13] Journal of the American Chemical Society.
-
Protodeboronation of Pinacol Esters: Noonan, G. M., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 5-(2-Furyl)-2-furylboronic Acid
Welcome to the technical support center for the purification of crude 5-(2-Furyl)-2-furylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. This document offers troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 5-(2-Furyl)-2-furylboronic acid for your research and development needs.
Introduction to 5-(2-Furyl)-2-furylboronic Acid and Its Purification Challenges
5-(2-Furyl)-2-furylboronic acid is a valuable bifunctional reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in constructing complex molecular architectures makes it a key component in the synthesis of pharmaceuticals and advanced materials.[2] However, the purification of this and other heteroarylboronic acids can be challenging due to their inherent instability and the presence of persistent impurities.[3][4]
Common issues encountered during purification include:
-
Protodeboronation: The cleavage of the C-B bond, leading to the formation of furan as a significant impurity.[4][5] This is often accelerated by heat, base, or the presence of palladium catalysts.[4]
-
Oxidation and Polymerization: Furan-containing compounds can be susceptible to degradation under synthetic and purification conditions.[6]
-
Formation of Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides, which can complicate analysis and reactivity.[7]
-
Co-elution of Impurities: Structurally similar impurities can be difficult to separate using standard chromatographic techniques.
This guide provides structured approaches to overcome these challenges, ensuring you obtain a product of the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude 5-(2-Furyl)-2-furylboronic acid.
Issue 1: My final product shows a significant amount of furan impurity by ¹H NMR analysis.
Cause: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This can occur during the reaction workup or purification, especially under harsh acidic or basic conditions, or at elevated temperatures.[5]
Solution:
1. Mild Acidic Workup:
-
During the initial workup of your reaction mixture, avoid using strong acids. A milder acidic wash, such as with a saturated solution of ammonium chloride or dilute HCl (e.g., 0.1 M), is preferable.
2. Temperature Control:
-
Perform all extractions and solvent removal steps at or below room temperature. If using a rotary evaporator, a water bath temperature of 30-40°C is recommended.
3. pH-Controlled Purification:
-
An acid-base extraction can be highly effective. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a mild base.[8][9]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH). The boronate salt will partition into the aqueous phase, leaving non-acidic impurities in the organic layer.
-
Carefully acidify the aqueous layer with dilute HCl to a pH of ~2-3, causing the purified boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Issue 2: My compound is streaking badly on a silica gel TLC plate, and column chromatography is giving poor separation.
Cause: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and irreversible adsorption.[10] This can result in low recovery and poor separation.
Solution:
1. Use of Neutral Alumina Chromatography:
-
Neutral alumina is often a better choice for the chromatography of boronic acids as it lacks the strong acidity of silica gel.[8][11]
2. Deactivated Silica Gel:
-
If silica gel must be used, it can be deactivated by pre-treating it with a small amount of a polar solvent or a base.
-
Protocol: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine or water to neutralize the acidic sites before packing the column.
-
3. Boric Acid Impregnated Silica Gel:
-
A specialized technique involves impregnating the silica gel with boric acid, which has been shown to improve the chromatography of boronic esters by suppressing over-adsorption.[12]
4. Reverse-Phase Chromatography (C18):
-
For polar boronic acids, reverse-phase chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase can be effective.[10]
Issue 3: I'm having trouble recrystallizing my crude product; it either oils out or remains impure.
Cause: Finding a suitable solvent system for recrystallization can be challenging, and impurities can sometimes inhibit crystal formation.[10]
Solution:
1. Systematic Solvent Screening:
-
On a small scale, test a variety of solvents with different polarities. Good single solvents for recrystallizing arylboronic acids can include water, ethanol, ethyl acetate, or mixtures thereof.[11][13][14]
-
A common and effective method for 5-formyl-2-furylboronic acid and related compounds is recrystallization from a water/ethanol mixture.[14]
2. Two-Solvent Recrystallization:
-
If a single solvent is not effective, try a two-solvent system.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Add a few more drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
3. Trituration:
-
If recrystallization fails, trituration can be a useful alternative.
-
Protocol: Suspend the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Stir or sonicate the suspension, then filter to collect the purified solid. Hexane or diethyl ether are often good choices for this.
-
Issue 4: My purified product appears to be a mixture of the boronic acid and its anhydride (boroxine).
Cause: Boronic acids can exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines. This is often facilitated by storage conditions or heating during purification.[7]
Solution:
-
This is generally not a major issue for subsequent reactions like Suzuki couplings, as the boroxine will typically react in a similar manner to the free boronic acid.
-
To convert the boroxine back to the boronic acid, you can dissolve the material in a solvent system containing water (e.g., wet THF or dioxane) and stir for a period before use.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in crude 5-(2-Furyl)-2-furylboronic acid?
A1: Besides the protodeboronation product (furan), you may also find starting materials from the synthesis, homocoupled byproducts, and boronic acid anhydrides (boroxines).[10]
Q2: How should I store purified 5-(2-Furyl)-2-furylboronic acid to maintain its purity?
A2: Due to the instability of many heteroarylboronic acids, long-term storage should be under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen).[3][15] Avoid exposure to moisture and light.[15] For extended storage, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can be a good strategy.[3][16]
Q3: Can I use scavenger resins to purify my crude product?
A3: Yes, scavenger resins can be an effective method for removing boronic acid impurities. Resins functionalized with diol or diethanolamine groups are particularly effective at binding boronic acids.[5][8] The crude mixture is passed through a cartridge containing the resin, which sequesters the boronic acid, allowing the purified product to be collected in the eluent.[8]
Q4: Is there a chemical derivatization method to facilitate purification?
A4: Yes, forming a diethanolamine adduct is a common strategy.[10] Many boronic acids form crystalline complexes with diethanolamine that can be precipitated from a solution, leaving impurities behind. The free boronic acid can then be regenerated by treating the adduct with an acid.[10]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing non-acidic impurities.
-
Dissolution: Dissolve the crude 5-(2-Furyl)-2-furylboronic acid in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (3 x volume of the organic phase). The boronate salt will move to the aqueous layer.
-
Separation: Separate the aqueous layer and wash it once with the organic solvent to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2 M hydrochloric acid (HCl) with stirring until the pH is approximately 2. The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable when the crude material is a solid with good crystallinity.
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethanol) to dissolve the solid with gentle heating.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Visualizing the Purification Workflow
Troubleshooting Decision Tree
The following diagram illustrates a decision-making process for troubleshooting the purification of 5-(2-Furyl)-2-furylboronic acid.
Caption: A decision tree for troubleshooting the purification of crude 5-(2-Furyl)-2-furylboronic acid.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1277–1279. [Link]
-
Burke, M. D., Gillis, E. P., & Knapp, D. M. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Formyl-2-furanboronic acid at 100 K. Retrieved from [Link]
- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. Retrieved from [Link]
-
Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Retrieved from [Link]
-
G-Biosciences. (n.d.). Immobilized boronic acid resin for the purification of small molecules. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information OBC revisions. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
WIPO Patentscope. (2005, March 3). process for purification of boronic acid and its derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 5-Formyl-2-furylboronic Acid as a Versatile Bifunctional Reagent for the Synthesis of π-Extended Heteroarylfuran Systems. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. reddit.com [reddit.com]
- 14. rsc.org [rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Enhancing the Stability of Furan-Based Boronic Acids in Solution
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of furan-based boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the inherent instability of these compounds and ensure the success of your experiments.
Introduction: The Challenge of Furan Boronic Acid Instability
Furan-based boronic acids are valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] However, their utility is often hampered by their limited stability.[2] The electron-rich nature of the furan ring and the inherent reactivity of the boronic acid moiety render these compounds susceptible to degradation, leading to inconsistent reaction yields, the formation of impurities, and difficulties in storage and handling.[3][4] This guide provides a comprehensive overview of the causes of instability and practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for furan-based boronic acids?
A1: The two main degradation pathways are protodeboronation and oxidation.[2][4]
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of furan.[4] This process is often accelerated by moisture, acidic or basic conditions, and heat.[4][5]
-
Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts, including carboxylic acids and dicarbonyl compounds.[6][7] This can be initiated by atmospheric oxygen, oxidizing agents, and even some palladium catalysts under aerobic conditions.[8][9]
Q2: Why are furan-2-boronic acids generally less stable than furan-3-boronic acids?
A2: The position of the boronic acid group on the furan ring influences its stability. 2-Heterocyclic boronic acids, in general, are known to be more prone to decomposition than their 3-substituted counterparts.[3] This is often attributed to the electronic properties of the heteroaromatic ring and the specific mechanism of protodeboronation.[10]
Q3: How should I store my furan-based boronic acids to maximize their shelf life?
A3: Proper storage is crucial for preserving the integrity of furan-based boronic acids.
-
Temperature: Store in a cool place, with refrigeration (2-8°C) being recommended.[11][12][13]
-
Atmosphere: Keep the container tightly closed to minimize exposure to air and moisture.[14] Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Light: Protect from light, as it can potentially accelerate degradation.
-
Compatibility: Store away from strong oxidizing agents, acids, and bases.[13][14]
Q4: Can I purify furan-based boronic acids using silica gel chromatography?
A4: While possible, it is often challenging. The acidic nature of silica gel can promote protodeboronation, leading to significant sample loss. If chromatography is necessary, it should be performed quickly with a deactivated silica gel and non-protic solvents. However, a more reliable approach is to convert the boronic acid into a more stable derivative, such as a MIDA boronate, which is compatible with silica gel chromatography.[15][16]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with furan-based boronic acids.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Suzuki-Miyaura coupling reaction. | 1. Degradation of the furan boronic acid prior to or during the reaction.[3] 2. Protodeboronation competing with the catalytic cycle.[4] | 1. Use a stabilized form: Convert the furan boronic acid to a MIDA boronate or a DABO complex. These adducts are significantly more stable and can release the active boronic acid in situ.[3][17] 2. Optimize reaction conditions: Use anhydrous solvents, degas the reaction mixture thoroughly, and work under an inert atmosphere. |
| Formation of furan as a major byproduct. | Protodeboronation is the primary cause.[4][5] This can be exacerbated by: - Presence of water in the reaction mixture. - Non-optimal pH. - Prolonged reaction times at elevated temperatures. | 1. Employ a slow-release strategy: MIDA boronates provide a slow and continuous release of the boronic acid, keeping its concentration low and minimizing side reactions.[2][3] 2. Use anhydrous conditions: Ensure all solvents and reagents are dry. 3. Choose the right base: A non-aqueous base or carefully chosen aqueous base can minimize protodeboronation. |
| The furan boronic acid solid has changed color (e.g., turned brown) upon storage. | This is often a sign of oxidation and/or polymerization.[2] | 1. Discard the degraded material: Using compromised starting material will lead to poor results. 2. Improve storage conditions: Store new batches under an inert atmosphere in a refrigerator.[12][14] 3. Consider stable adducts: For long-term storage, converting the boronic acid to a MIDA boronate is highly recommended as they are indefinitely stable on the benchtop.[3][15] |
| Inconsistent results between batches of the same reaction. | The purity and stability of the furan boronic acid can vary between suppliers and even between lots from the same supplier. Commercial 2-furylboronic acid can completely decompose in less than a week when stored open to the air.[17] | 1. Synthesize a stable adduct: Preparing the MIDA or DABO adduct allows for easy purification and provides a consistent source of the boronic acid.[15][17] 2. Check the purity of new batches: Use NMR or other analytical techniques to assess the purity of the boronic acid before use. |
Strategies for Stabilization: Detailed Protocols
The most effective strategy for overcoming the instability of furan-based boronic acids is to convert them into more stable derivatives. N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DABO) complexes are two of the most reliable and widely used options.[15][17]
Strategy 1: Formation of N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[15][18] They act as a protecting group for the boronic acid, which can be slowly released under aqueous basic conditions during the cross-coupling reaction.[3]
Experimental Protocol: Synthesis of a Furan-MIDA Boronate
This protocol is a general guideline and may require optimization for specific furan boronic acids.
-
To a round-bottom flask, add the furan boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a suitable solvent, such as DMSO or DMF. The concentration should be around 0.5 M.
-
Add 4Å molecular sieves to the mixture to remove water.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter off the molecular sieves.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the pure furan-MIDA boronate. [19]
Strategy 2: Formation of Diethanolamine (DABO) Complexes
DABO boronates are air- and water-stable adducts that are easy to prepare and handle.[17] They can be used directly in Suzuki-Miyaura reactions, where they hydrolyze in situ to release the active boronic acid.[17]
Experimental Protocol: Synthesis of a Furan-DABO Boronate
-
In an open flask, dissolve the furan boronic acid (1.0 equiv) in dichloromethane.
-
Add diethanolamine (1.0 equiv) to the solution.
-
Stir the mixture at room temperature. A solid precipitate should form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolate the solid product by filtration.
-
Wash the solid with cold dichloromethane and dry under vacuum. The resulting furan-DABO boronate is typically pure enough for use without further purification.[17]
Data Summary: Stability Comparison
| Compound | Form | Stability on Benchtop (under air) | Chromatography Stability |
| Furan-2-boronic acid | Free acid | Significant decomposition within 15 days.[3] | Prone to decomposition on silica gel.[15] |
| Furan-2-boronic acid MIDA ester | MIDA adduct | No detectable decomposition after 60 days.[3] | Stable to silica gel chromatography.[15] |
| Furan-2-boronic acid DABO complex | DABO adduct | No noticeable decomposition after 72 days.[17] | Not typically purified by chromatography. |
Visualization of Workflows
Decision Tree for Handling Furan Boronic Acids
This diagram provides a logical workflow for deciding on the best strategy when working with a furan-based boronic acid.
Caption: MIDA boronate synthesis and application workflow.
By understanding the root causes of instability and implementing these stabilization strategies, researchers can significantly improve the reliability and success of reactions involving furan-based boronic acids.
References
-
Furan-3-boronic acid, 97% - FAQs - Thermo Fisher Scientific.
-
2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α-Hydroxyalkylfurans | Organic Letters - ACS Publications.
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC.
-
From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab.
-
Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride | Organic Letters - ACS Publications.
-
Furan-2-Boronic Acid 97% | PureSynth.
-
MIDA-protected Boronate Esters.
-
Furan-2-boronic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar.
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF.
-
Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC.
-
Boronic Acid Mediated Reaction in the Solid State - Rsc.org.
-
2-Furanylboronic acid = 95.0 13331-23-2 - Sigma-Aldrich.
-
13331-23-2 | Furan-2-ylboronic acid | Organoborons - Ambeed.com.
-
2-Furanylboronic acid MIDA ester 97 1104637-62-8 - Sigma-Aldrich.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
-
Protodeboronation - Wikipedia.
-
SAFETY DATA SHEET - Fisher Scientific.
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
-
US9085590B2 - Protecting groups for boronic acids - Google Patents.
-
3-Furanboronic acid | 3-Furanoboric Acid - MedchemExpress.com.
-
ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. | Request PDF - ResearchGate.
-
Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines.
-
3-Furylboronic acid - Chem-Impex.
-
N-Methyliminodiacetic acid - Wikipedia.
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - SciSpace.
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed.
-
MIDA Boronate: A New Organo-boron Reagent - BLDpharm.
-
Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. - SSRN.
-
Transition-metal free reactions of boronic acids: cascade addition – ring-opening of furans towards functionalized c - RSC Publishing.
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate.
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
-
Oxidative Cleavage of Furans - Organic Reactions.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate.
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate.
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
-
Protective Groups - Organic Chemistry Portal.
-
Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil - Lab on a Chip (RSC Publishing).
-
Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pure-synth.com [pure-synth.com]
- 12. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Furan-3-boronic acid, 97% - FAQs [thermofisher.com]
- 15. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grillolabuc.com [grillolabuc.com]
- 19. researchgate.net [researchgate.net]
catalyst selection for efficient coupling with 5-(2-Furyl)-2-furylboronic acid
Ticket ID: #FUR-522-CPL Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic: Why is this reaction failing?
The substrate 5-(2-Furyl)-2-furylboronic acid represents one of the most challenging classes of nucleophiles in Suzuki-Miyaura coupling: a 2-heteroaryl boronic acid .
If you are experiencing low yields, unreacted aryl halide, or the disappearance of your boron species without product formation, the culprit is almost certainly Protodeboronation .
The Mechanism of Failure
Unlike phenylboronic acids, 2-furyl boronates are highly susceptible to base-catalyzed hydrolysis. The heteroatom (oxygen) stabilizes the intermediate anion, facilitating the cleavage of the C-B bond and replacing it with a proton (C-H).
Key Insight: This is a race. You must force the Transmetallation step (Productive) to occur faster than Protodeboronation (Destructive).
Figure 1: The "Race Condition" in 2-heteroaryl coupling. Success depends on the catalyst intercepting the boronate anion before water does.
Catalyst Selection Matrix
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for this substrate. The boronic acid decomposes before the palladium can react. You require Precatalysts that activate rapidly and ligands that are bulky and electron-rich.
| Catalyst System | Recommendation Level | Why Use This? | Reaction Conditions |
| XPhos Pd G4 | Primary (Gold Standard) | Rapid Activation: Activates at room temp. Stability: The bulky XPhos ligand stabilizes the Pd(0) and accelerates reductive elimination. | THF/H₂O (2:1) or Dioxane/H₂O.[1][2] Base: K₃PO₄ (0.5M). |
| Pd(dtbpf)Cl₂ | Secondary (Robust) | High Turnover: The dtbpf ligand (Josiphos-type) is extremely active for heteroaryl chlorides. | Toluene/H₂O or THF/H₂O. Base: K₃PO₄ or Na₂CO₃. |
| PEPPSI-IPr | Specialist | Sterics: Best if your halide partner is sterically hindered (ortho-substituted). | Dioxane or Toluene.[3] Base: K₂CO₃.[4] |
| Pd(PPh₃)₄ | Not Recommended | Too Slow: Oxidative addition is slow; phosphine inhibition is common. | Avoid for this substrate. |
Optimized Protocols
Choose Method A for general screening. Switch to Method B only if you observe significant protodeboronation (yield <30% with starting halide remaining).
Method A: The "Rapid Fire" Protocol (Aqueous)
Best for: Standard couplings where the halide is not extremely deactivated.
-
Stoichiometry:
-
Aryl Halide (1.0 equiv)[5]
-
5-(2-Furyl)-2-furylboronic acid (1.5 equiv) — Excess is crucial due to instability.
-
XPhos Pd G4 (2.0 - 3.0 mol%)
-
K₃PO₄ (0.5 M aqueous solution, degassed) (2.0 equiv)
-
THF (degassed)
-
-
Procedure:
-
Charge a vial with the boronic acid, aryl halide, and catalyst.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF and then the aqueous K₃PO₄ solution via syringe.
-
CRITICAL: Stir vigorously. The biphasic mixture requires high agitation.
-
Run at 40°C for 1-2 hours. Do not overheat (>80°C) unless necessary.
-
Method B: The Anhydrous Protocol
Best for: Substrates that decompose instantly in water.
-
Concept: By removing water, you remove the proton source for protodeboronation. We use Fluoride (F⁻) to activate the boron instead of Hydroxide (OH⁻).
-
Stoichiometry:
-
Procedure:
-
Combine all solids in a glovebox or under strict Schlenk conditions.
-
Add anhydrous Dioxane.
-
Heat to 80-100°C . (Anhydrous conditions usually require higher heat to drive transmetallation).
-
Troubleshooting & FAQs
Q: I see "homocoupling" of my boronic acid (Bifuran-Bifuran dimer). Why?
A: This is caused by Oxygen . In the presence of O₂, the Pd(II) species can re-oxidize, consuming two equivalents of your boronic acid to form the dimer.
-
Fix: Degas solvents by sparging with Argon for at least 15 minutes, or use the freeze-pump-thaw method. Ensure your reaction vessel is strictly inert.[7]
Q: The boronic acid is disappearing, but I'm only getting 10% yield. Is the catalyst dead?
A: The catalyst is likely fine; the substrate is decomposing. This is classic protodeboronation. The base is attacking the boron, but the transmetallation to Palladium is too slow.
-
Fix 1: Lower the temperature (try RT).
-
Fix 2: Increase catalyst loading to 5 mol% to speed up the Pd cycle.
-
Fix 3: Switch to Method B (Anhydrous CsF).
Q: Can I use MIDA Boronates instead?
A: Yes, and this is the ultimate backup plan. If the boronic acid is simply too unstable, synthesize or purchase the MIDA boronate analogue. MIDA boronates release the free boronic acid slowly into the reaction media.[7][8][9][10] This keeps the concentration of the unstable free acid low, preventing decomposition pathways from dominating.
-
Protocol Adjustment: Use K₃PO₄ in THF/H₂O at 60°C. Hydrolysis of MIDA is rate-limiting.
Decision Logic for Workflow
Figure 2: Step-by-step decision tree for optimizing the coupling reaction.
References
-
Kinoshita, H., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[8] Journal of the American Chemical Society.[9][11]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[9][11] [12]
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[9][11]
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using a Palladium Precatalyst: A Comparative Study." Chemical Science. (Reference for G3/G4 Precatalyst activation mechanics).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
Validation & Comparative
The Unseen Variable: A Guide to Assessing Boronic Acid Purity for Reproducible Results
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures with remarkable efficiency.[1][2][3] At the heart of this powerful transformation lies the boronic acid reagent. Yet, lurking within an unassuming bottle of white powder can be a host of impurities that silently sabotage yields, generate difficult-to-remove byproducts, and ultimately undermine the reproducibility of your results.[4]
The purity stated on a supplier's label is a starting point, but it often doesn't tell the whole story. Boronic acids are susceptible to degradation, and their purity can be compromised by factors as simple as improper storage or handling.[5][6][7] This guide provides a comprehensive framework for understanding, identifying, and quantifying the common impurities in boronic acid reagents. We will delve into the "why" behind analytical choices, offering a comparative look at the most effective techniques and providing validated protocols to empower you to take control of your reaction outcomes.
The Usual Suspects: Common Impurities in Boronic Acid Reagents
The reactivity that makes boronic acids so valuable also makes them prone to forming several key impurities. Understanding these species is the first step toward controlling them.
-
Boroxines (Anhydrides): The most common impurity is the cyclic trimer anhydride, known as a boroxine.[8][9][10] This species is formed by the intermolecular dehydration of three boronic acid molecules. While the formation of boroxines is a reversible equilibrium, their presence significantly impacts the stoichiometry of a reaction.[8][9][11] Weighing out 100 mg of a reagent that is 30% boroxine by weight means you are introducing significantly less of the active monomeric boronic acid than intended, leading to lower yields and unreacted starting material.
-
Decomposition Products:
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] This process can be accelerated by moisture, residual palladium catalyst, or unfavorable pH conditions, leading to the formation of an inert and often difficult-to-separate byproduct.[12]
-
Oxidation: Exposure to air can lead to the oxidation of the boronic acid, forming phenol derivatives and boric acid.
-
-
Process-Related Impurities:
-
Inorganic Salts: Residual salts from the synthesis and workup of the boronic acid (e.g., potassium acetate, sodium carbonate) can interfere with the catalytic cycle of the Suzuki coupling.[13]
-
Residual Solvents & Starting Materials: Trace amounts of solvents or unreacted precursors can also be present and may have unforeseen effects on the reaction.[10]
-
The Analytical Toolbox: A Comparative Guide to Purity Assessment
No single technique can provide a complete picture of boronic acid purity. A multi-faceted approach is essential for a thorough assessment. The choice of method depends on the specific information required.[14]
| Analytical Technique | Information Provided | Strengths | Weaknesses |
| Quantitative ¹H NMR (qNMR) | Absolute purity, ratio of boronic acid to boroxine, identification of organic impurities. | Primary analytical method, provides structural information and accurate quantification without a specific reference standard for the analyte.[14] | Can be challenging with overlapping signals[14]; requires a high-field NMR and a certified internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of non-volatile organic impurities. | High sensitivity for trace impurities, excellent for separating complex mixtures.[15] | Requires that impurities have a UV chromophore for detection; accurate quantification can be skewed by differing response factors between the boronic acid and its impurities.[14] |
| ¹¹B NMR Spectroscopy | Information on the boron environment (boronic acid vs. boroxine vs. borate esters). | Directly probes the boron atom, providing clear differentiation between species.[16][17] | Less common than ¹H NMR; may require specialized expertise for quantitative analysis. |
| Mass Spectrometry (MS) | Identification of impurities by mass-to-charge ratio. | High sensitivity and specificity for identifying unknown components.[10] | Can be difficult to quantify accurately; boroxines may be observed as higher molecular weight species.[10] |
| Karl Fischer Titration | Precise measurement of water content. | The gold standard for water determination, highly specific and accurate.[18][19][20] | Can be affected by side reactions with certain borates; the KF oven technique is often preferred.[21] |
Visualizing the Workflow and Key Equilibrium
A systematic approach is crucial for efficiently assessing a new batch of a boronic acid reagent. The following workflow outlines a logical progression of analyses.
Caption: Recommended workflow for the quality control of boronic acid reagents.
The most critical equilibrium to understand and quantify is that between the active boronic acid monomer and the inactive boroxine trimer.
Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.
Experimental Deep Dive: Validated Protocols
Theoretical knowledge must be paired with practical application. Here are step-by-step protocols for the most critical analyses.
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity and Boroxine Content
This protocol allows for the determination of the absolute purity of a boronic acid and the molar ratio of the acid to its boroxine anhydride.
Rationale: qNMR is a primary ratio method that relates the integrated signal area of an analyte to that of a high-purity internal standard of known mass.[14] The key to accuracy is choosing an appropriate internal standard (non-reactive, with signals that don't overlap with the analyte) and ensuring complete relaxation of all nuclei by using a long relaxation delay (D1).[14]
Materials:
-
Boronic acid sample
-
High-purity (>99.5%) internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-resolution NMR spectrometer (≥400 MHz)
-
Analytical balance (readable to 0.01 mg)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the boronic acid sample into a clean vial.
-
Accurately weigh approximately 5-8 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d₆ is often a good choice as it can help break up boroxines).
-
Transfer the solution to a 5 mm NMR tube.[14]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.[22]
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds is sufficient to ensure full relaxation).[14]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[14]
-
-
Data Processing and Calculation:
-
Apply accurate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the boronic acid monomer.
-
Integrate a well-resolved signal for the internal standard.
-
If boroxine signals are present and resolved, integrate one of its characteristic signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Protocol 2: HPLC-UV Method for Impurity Profiling
This protocol provides a general workflow for assessing the purity of a boronic acid reagent by separating it from potential impurities.
Rationale: HPLC is a powerful separation technique. For boronic acids, reversed-phase chromatography is typically effective.[23][24] An acidic modifier in the mobile phase is often necessary to ensure good peak shape by suppressing the ionization of the boronic acid hydroxyl groups.[25] MaxPeak Premier columns can be beneficial as they reduce secondary interactions between the analyte and the metal surfaces of the column, leading to improved peak shape and reliability.
Materials:
-
Boronic acid sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., Waters XSelect Premier HSS T3)
-
HPLC system with a PDA or UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid sample at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).[14]
-
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute polar compounds first, followed by less polar impurities like the boroxine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the boronic acid has strong absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by the area percent method (Area of main peak / Total area of all peaks) * 100.
-
Causality Check: Be aware that the area percent purity from HPLC can be misleading if impurities have significantly different UV response factors compared to the main compound.[14] This is why qNMR is considered a more accurate method for absolute purity determination.
-
Conclusion and Best Practices
In the pursuit of reproducible and high-yielding chemical reactions, the purity of starting materials is a non-negotiable parameter. For boronic acids, a simple label claim is insufficient. A proactive, analytical approach is essential to truly understand the reagent you are introducing into your reaction.
Key Takeaways:
-
Always Be Skeptical: Treat each new bottle or batch of boronic acid as a sample of unknown purity until proven otherwise.
-
Boroxine is the Enemy of Stoichiometry: The equilibrium between boronic acid and its boroxine anhydride is the most common source of error. Quantify it.
-
Use a Multi-Technique Approach: Combine the strengths of qNMR for absolute purity and HPLC for impurity profiling. Use Karl Fischer titration to control for water content.
-
Proper Storage is Crucial: Store boronic acids in a cool, dry, dark place, preferably under an inert atmosphere, to minimize degradation.[5][6][26] Tightly seal containers to prevent moisture ingress.[26]
By implementing these analytical strategies and handling practices, you can move beyond hope and assumption, ensuring that the boronic acid reagents you use are a reliable constant, not a frustrating variable. This commitment to analytical rigor is the foundation upon which reproducible, high-impact research is built.
References
- BenchChem Technical Support Team. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
- Lab Alley. (2025, July 15). How to Store Boric Acid.
- Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., & Lloyd-Jones, G. C. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., & Lloyd-Jones, G. C. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
- (2025). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
- Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
- ResearchGate. (2025, December). Equilibrium between boronic acid and its anhydride (boroxine).
- Yixin. (2020, December 8). What are the precautions for storage of boric acid?
- LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- (2013, September 18). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS.
- U.S. Borax.
- (n.d.). Purity by Absolute qNMR Instructions.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- (2012).
- (n.d.).
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros.
- MDPI. (2020, September 2). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air.
- SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- (2021, January 18).
- Quimivita. (2025, March 25).
- News-Medical. (2019, February 26).
- Trinity Biotech.
- Sali, J. J. (n.d.).
- (n.d.).
- (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Benchchem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- Wikipedia. Boronic acid.
- ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- NIH.
- Chemistry LibreTexts. (2020, July 1). 17.
- University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Pharmaguideline. (2011, September 19).
- Scholars Research Library. (2016). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder.
- ResearchGate. (2025, August 4). Impurities in Arylboronic Esters Induce Persistent Afterglow | Request PDF.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- (n.d.).
- SIELC Technologies.
- (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. cubework.com [cubework.com]
- 6. What are the precautions for storage of boric acid? Appropriate chemical industry [yixinchemical.allweyes.com]
- 7. borax.com [borax.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 18. news-medical.net [news-medical.net]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. metrohm.com [metrohm.com]
- 21. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. waters.com [waters.com]
- 24. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. papers.ssrn.com [papers.ssrn.com]
- 26. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
